Propargyl-PEG2-NHS ester
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Overview
Description
Propargyl-PEG2-NHS ester is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a propargyl group and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to react with primary amines and azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propargyl-PEG2-NHS ester is synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain, followed by the introduction of an NHS ester group. The typical synthetic route involves the following steps:
PEGylation: The PEG chain is functionalized with a propargyl group using propargyl bromide in the presence of a base such as potassium carbonate.
NHS Esterification: The propargyl-PEG intermediate is then reacted with N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Propargyl-PEG2-NHS ester undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.
Amide Bond Formation: The NHS ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Primary Amines: React with the NHS ester group under mild conditions (pH 7-9) to form amide bonds.
Major Products:
Triazole Derivatives: Formed from CuAAC reactions with azides.
Amide Derivatives: Formed from reactions with primary amines.
Scientific Research Applications
Propargyl-PEG2-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Propargyl-PEG2-NHS ester involves its functional groups:
Propargyl Group: Engages in CuAAC reactions with azides, forming triazole linkages.
NHS Ester Group: Reacts with primary amines to form stable amide bonds, facilitating the conjugation of various molecules.
Comparison with Similar Compounds
Propargyl-PEG2-NHS ester is unique due to its dual functionality, allowing it to participate in both click chemistry and amide bond formation. Similar compounds include:
Propargyl-PEG3-NHS ester: Contains an additional PEG unit, providing increased flexibility and solubility.
Azido-PEG-NHS ester: Features an azide group instead of a propargyl group, used in similar bioconjugation applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2-prop-2-ynoxyethoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6/c1-2-6-17-8-9-18-7-5-12(16)19-13-10(14)3-4-11(13)15/h1H,3-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJWFTQBPPRKGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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